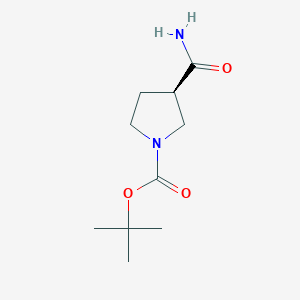
tert-butyl (3R)-3-carbamoylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R)-3-carbamoylpyrrolidine-1-carboxylate, also known as Boc-L-proline, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research and has various applications in the field of medicinal chemistry, particularly in the development of pharmaceutical drugs.
Scientific Research Applications
Stereoselective Syntheses
- Research by Boev et al. (2015) showcases the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, through reactions with L-selectride. This study demonstrates the versatility of tert-butyl carbamates in stereoselective organic synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Enzyme-catalyzed Kinetic Resolution
- Faigl et al. (2013) introduced an enzyme-catalyzed kinetic resolution for tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving high enantioselectivity. This highlights the compound's role in enzymatic reactions, contributing to the production of enantiomerically pure substances (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Economical Synthesis from L-aspartic Acid
- A study by Han et al. (2018) details an economical synthesis route for optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, emphasizing its practical applications in the industrial preparation of pharmaceutical intermediates (Han, Li, Gu, Li, & Chen, 2018).
Metal-free Synthesis Approaches
- Xie et al. (2019) reported a metal-free method for synthesizing quinoxaline-3-carbonyl compounds using tert-butyl carbazate, illustrating the compound's utility in eco-friendly and efficient synthetic pathways (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Novel Chiral Auxiliary Applications
- Studer, Hintermann, and Seebach (1995) prepared both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing its application as a chiral auxiliary and a chiral building block in peptide synthesis, underscoring the compound's significance in stereochemistry (Studer, Hintermann, & Seebach, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, however, is known to elicit a unique reactivity pattern, which may influence the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group, part of this compound, is known to be involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
tert-butyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDGOVOBEZPXMY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



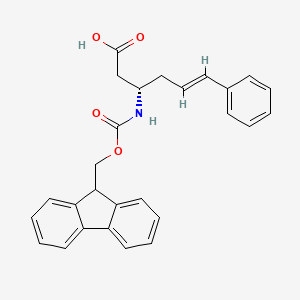
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)

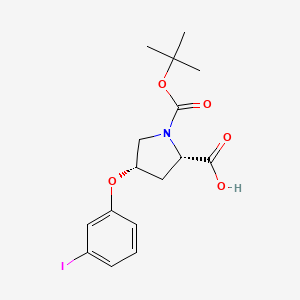

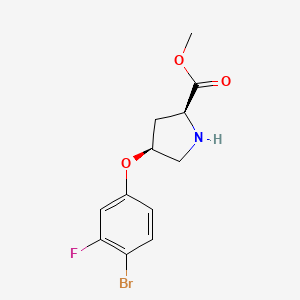
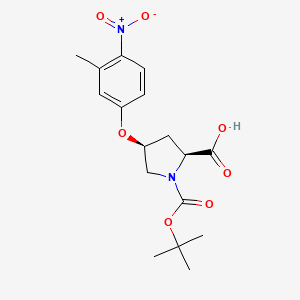
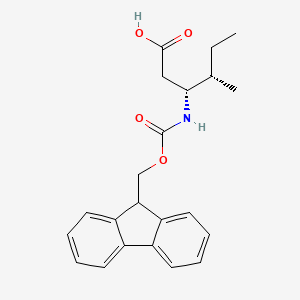
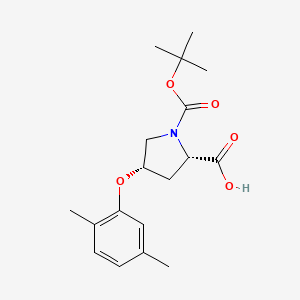
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)
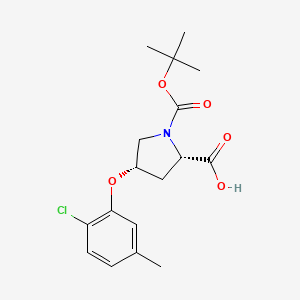
![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)

![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)